

2-Fluoro-3-(trifluoromethyl)phenylacetic acid molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

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An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

This technical guide provides a comprehensive overview of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid**, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential applications, with a focus on its role in medicinal chemistry.

Physicochemical Properties

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a solid compound at room temperature.^[1] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory use and theoretical modeling. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric characteristics to the molecule.^[2]

Property	Value	Reference
IUPAC Name	2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid	[1][3]
Molecular Formula	C ₉ H ₆ F ₄ O ₂	[1][3]
Molecular Weight	222.14 g/mol	
CAS Number	194943-83-4	[1][3]
Melting Point	113-116 °C	
Appearance	Solid	[1]
Purity	≥97%	[1]
Canonical SMILES	<chem>O=C(O)CC1=CC=CC(C(F)(F)F)=C1F</chem>	[1]
InChI Key	IZXLNEHPKQVCAE-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of fluorinated phenylacetic acid derivatives is a critical process in organic chemistry, providing versatile building blocks for more complex molecules.[2] While specific, detailed experimental protocols for the direct synthesis of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** are proprietary or dispersed in patent literature, a general understanding can be derived from common synthetic strategies for related compounds.

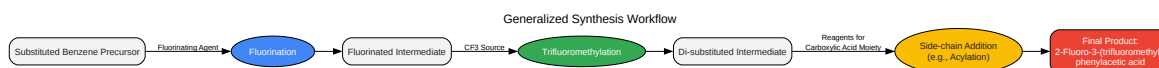
General Synthetic Approach

The introduction of the key functional groups—fluorine, trifluoromethyl, and acetic acid moieties—onto the phenyl ring can be achieved through a multi-step synthetic route. Key reactions often include:

- **Fluorination:** The introduction of a fluorine atom onto the aromatic ring, typically using specialized fluorinating agents.

- Trifluoromethylation: The addition of the trifluoromethyl group, often employing reagents like trifluoromethyl iodide or other modern trifluoromethylating agents.[4]
- Acylation/Carboxylation: The introduction of the acetic acid side chain, which can be accomplished through various methods, including Friedel-Crafts acylation followed by oxidation, or through cross-coupling reactions with a suitable two-carbon synthon.

A plausible synthetic workflow is illustrated in the diagram below.



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A generalized workflow for the synthesis of the target compound.

Example Experimental Protocol: Hydrolysis of an Ester Precursor

A common final step in the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. The following is a generalized protocol for this transformation.

Step	Procedure
1. Reaction Setup	The ester precursor, methyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetate, is dissolved in a suitable solvent mixture, such as methanol and water.
2. Hydrolysis	An aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) is added to the reaction mixture.
3. Monitoring	The reaction is stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Work-up	Once the reaction is complete, the methanol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
5. Isolation	The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
6. Purification	If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system.

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in modern drug design to enhance a compound's pharmacological profile.^[5] These modifications can significantly impact lipophilicity, metabolic stability, binding affinity, and bioavailability.^{[5][6]}

The Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is particularly valuable in medicinal chemistry.^[7] Its strong electron-withdrawing nature can alter the acidity of nearby functional groups and influence the reactivity of the aromatic ring.^[2] Furthermore, the -CF₃ group can increase the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.^[6] Its lipophilicity also aids in the molecule's ability to cross cellular membranes.^[6]

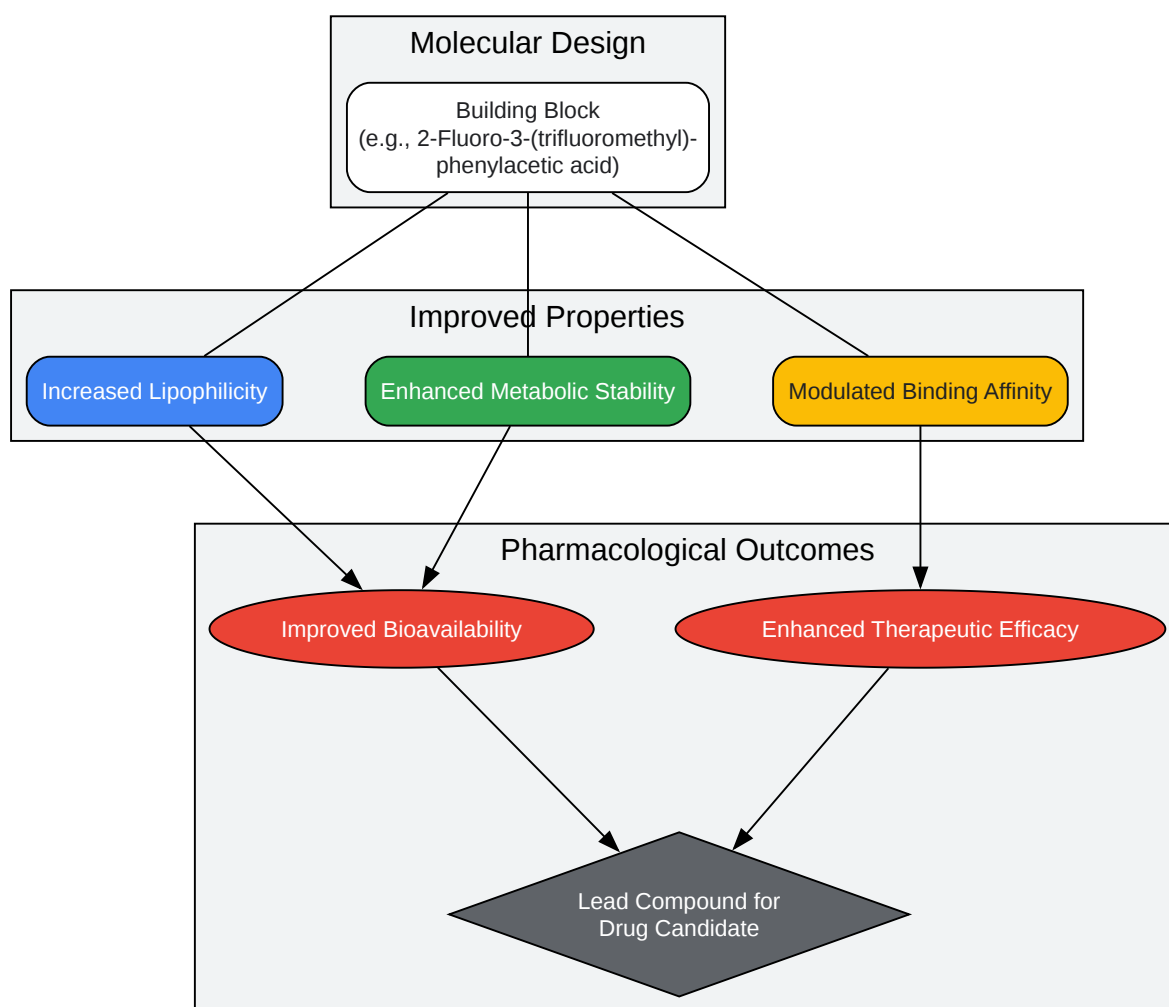
Potential Applications

While specific biological activities of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** are not extensively reported in the public domain, its structural motifs are present in various biologically active compounds. Phenylacetic acid derivatives are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.^[7]

A structurally related compound, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.^[4] Cytochrome P450 enzymes are crucial for drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered drugs. This suggests that compounds like **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** could serve as scaffolds for developing modulators of drug metabolism or as leads for new therapeutic agents.

The diagram below illustrates how trifluoromethylated building blocks contribute to the drug development pipeline.

Impact of Trifluoromethylation in Drug Development

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The influence of trifluoromethylated compounds on drug properties.

Conclusion

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a valuable chemical entity for the scientific research community. Its well-defined physicochemical properties and the strategic importance of its functional groups make it a key building block in the synthesis of novel compounds. The presence of the trifluoromethyl group, in particular, offers a powerful tool for medicinal chemists to fine-tune the properties of potential drug candidates, enhancing their metabolic stability and biological activity. Further research into the applications of this and related compounds will likely continue to contribute to advancements in drug discovery and materials science.

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